molecular formula C16H20N4O2 B2598970 N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2,6-dimethylphenyl)oxalamide CAS No. 898374-90-8

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2,6-dimethylphenyl)oxalamide

Cat. No. B2598970
M. Wt: 300.362
InChI Key: IXDDWEZPWNZGBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2,6-dimethylphenyl)oxalamide, also known as IDO inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a crucial role in regulating the immune response.

Scientific Research Applications

Luminescence Sensing Applications

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2,6-dimethylphenyl)oxalamide and its derivatives demonstrate promising applications in luminescence sensing. The study by Shi et al. (2015) focuses on novel lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate. These complexes are reported to exhibit selective sensitivity to benzaldehyde-based derivatives, highlighting their potential as fluorescence sensors for these chemicals (Shi et al., 2015).

Catalytic Applications

In catalytic applications, N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide, a compound related to the target molecule, was found to be an effective ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes. This finding, reported by Chen et al. (2023), points towards the potential of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2,6-dimethylphenyl)oxalamide derivatives in catalysis (Chen et al., 2023).

Sensing and Adsorption Properties

The study by Liu et al. (2017) discusses the sensing and adsorption properties of nickel(II) and cadmium(II) architectures with 1H-imidazol-4-yl containing ligands. This research sheds light on the potential of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2,6-dimethylphenyl)oxalamide derivatives in the development of metal-organic frameworks for applications in fluorescent sensing and selective adsorption (Liu et al., 2017).

Synthetic and Structural Applications

The compound's derivatives also show significance in synthetic and structural applications. Nath and Baruah (2012) discussed a versatile host for anions, while Mamedov et al. (2016) detailed a novel synthetic approach to oxalamides, showcasing the compound's role in synthesizing various chemical structures (Nath & Baruah, 2012); (Mamedov et al., 2016).

properties

IUPAC Name

N'-(2,6-dimethylphenyl)-N-(3-imidazol-1-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-12-5-3-6-13(2)14(12)19-16(22)15(21)18-7-4-9-20-10-8-17-11-20/h3,5-6,8,10-11H,4,7,9H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDDWEZPWNZGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2,6-dimethylphenyl)oxalamide

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